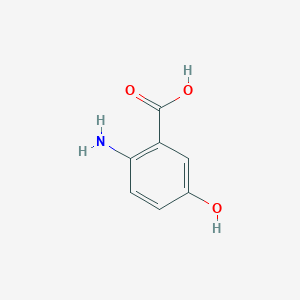

5-Hydroxyanthranilic acid

Description

Nomenclature and Chemical Classification in Scientific Literature

2-Amino-5-hydroxybenzoic acid is known by several synonyms in scientific literature, the most common being 5-Hydroxyanthranilic acid. sigmaaldrich.comsynquestlabs.comnih.gov It is systematically named 2-amino-5-hydroxybenzoic acid according to IUPAC nomenclature. phytohub.eu The compound is classified as a hydroxybenzoic acid derivative, specifically an aminobenzoic acid. phytohub.eu Its chemical formula is C7H7NO3, and it has a molecular weight of 153.14 g/mol . sigmaaldrich.comnih.gov

The presence of both an acidic carboxyl group and a basic amino group classifies it as an amino acid, although it is not one of the proteinogenic amino acids. phytohub.eu It is also considered a type of phenol (B47542) due to the hydroxyl group attached to the benzene (B151609) ring. tcichemicals.com

Table 1: Chemical Identifiers for 2-Amino-5-hydroxybenzoic Acid

| Identifier | Value |

| CAS Number | 394-31-0 sigmaaldrich.comsynquestlabs.com |

| Molecular Formula | C7H7NO3 sigmaaldrich.comfishersci.fi |

| Molecular Weight | 153.14 g/mol sigmaaldrich.comnih.gov |

| InChI | 1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) sigmaaldrich.com |

| InChI Key | HYNQTSZBTIOFKH-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | Nc1ccc(O)cc1C(O)=O sigmaaldrich.com |

| Synonyms | This compound sigmaaldrich.comsynquestlabs.comnih.gov, 2-Carboxy-4-hydroxyaniline synquestlabs.com |

Historical Context of 2-Amino-5-hydroxybenzoic Acid Research

Historically, research on hydroxybenzoic acids is linked to salicylic (B10762653) acid and salicin, which were among the first isolated pharmacologically active compounds. nih.gov 2-Amino-5-hydroxybenzoic acid, also known as 5-oxy-anthranilic acid, has been documented in scientific literature for a considerable time, with references dating back to Beilstein's Handbook in 1951. google.com

Early interest in the compound stemmed from its utility as an intermediate in the synthesis of azo and sulfur dyes, as well as its application in the manufacturing of photosensitive paper. chembk.com Over the years, its role has expanded significantly, particularly as a precursor in the biosynthesis of complex natural products. A pivotal area of research has been its identification as the starter unit for the biosynthesis of ansamycin (B12435341) and mitomycin antibiotics. researchgate.net The biosynthesis of 2-amino-5-hydroxybenzoic acid itself proceeds through the aminoshikimate pathway. researchgate.net

Current Research Landscape and Scholarly Significance of the Chemical Compound

The current research landscape for 2-amino-5-hydroxybenzoic acid is diverse and expanding. It remains a crucial intermediate in the synthesis of various organic molecules. nordmann.global In the field of medicinal chemistry, it serves as a building block for the development of new pharmaceutical agents. nordmann.global For instance, it has been used as a starting reagent for the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives, which have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Furthermore, its unique structure with multiple reactive sites makes it a valuable tool in synthetic chemistry. google.com Research has explored its use in the preparation of 3,1-benzoxazine-2,4-diones, which have shown potential as herbicides. google.com The compound's functional groups allow for various chemical modifications, leading to a wide array of derivatives with different biological and chemical properties. mdpi.com Its role as a precursor in the biosynthesis of antibiotics like thionaphthomycins continues to be an active area of investigation. nih.gov

The scholarly significance of 2-amino-5-hydroxybenzoic acid lies in its fundamental role as a precursor and intermediate in both biological and synthetic pathways. Its study contributes to a deeper understanding of natural product biosynthesis and provides a platform for the development of new molecules with potential applications in medicine and agriculture.

Table 2: Physical and Chemical Properties of 2-Amino-5-hydroxybenzoic Acid

| Property | Value | Source(s) |

| Physical State | Solid, powder | sigmaaldrich.comfishersci.com |

| Appearance | White to grey-brownish crystalline powder | chembk.comfishersci.com |

| Melting Point | 247 °C (decomposes) | sigmaaldrich.comaristoleo.com |

| Water Solubility | Insoluble | chembk.com |

| Solubility | Soluble in hydrochloric acid; slightly soluble in DMSO and methanol (B129727) (with heating) | chembk.com |

| pKa (strongest acidic) | 2.19 | phytohub.eu |

| pKa (strongest basic) | 5.34 | phytohub.eu |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-5-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQTSZBTIOFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192587 | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-31-0 | |

| Record name | 5-Hydroxyanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diabeton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diabeton | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-5-HYDROXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXYANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF9WW3I410 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Amino 5 Hydroxybenzoic Acid and Its Derivatives

Chemical Synthesis Pathways

The chemical synthesis of 2-amino-5-hydroxybenzoic acid and its derivatives involves a range of classical and advanced organic reactions. These pathways are designed to selectively functionalize the aromatic ring and its substituents to achieve the desired molecular architecture.

Kolbe-Schmitt Reaction Adaptations for 2-Amino-5-hydroxybenzoic Acid Synthesis

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenol (B47542) into a hydroxybenzoic acid using a base, carbon dioxide, and subsequent acid work-up. jk-sci.com In a significant adaptation for the synthesis of 2-amino-5-hydroxybenzoic acid, p-aminophenol is used as the initial raw material. google.com

| Parameter | Condition | Source |

| Starting Material | p-Aminophenol | google.com |

| Reagents | Carbon Dioxide, Solid Alkali (e.g., NaOH) | google.comjk-sci.com |

| Catalytic Carrier | Sodium Chloride, Potassium Sulfate | google.com |

| Pressure | 1.0–3.0 MPa | google.com |

| Temperature | 180–220 °C | google.com |

| Product | 2-Amino-5-hydroxybenzoic acid | google.com |

Advanced Synthetic Strategies Utilizing p-aminophenol as Starting Material

Beyond the direct carboxylation via the Kolbe-Schmitt reaction, p-aminophenol serves as a versatile starting block for various synthetic routes. One such strategy involves diazotization. For instance, p-aminophenol can be diazotized using sodium nitrite (B80452) in the presence of sulfuric acid. researchgate.net The resulting diazonium salt can then be coupled with other aromatic compounds. While a study involving coupling with p-aminobenzoic acid led to an azo dye through the elimination of the carboxyl group, this demonstrates the reactivity of p-aminophenol for creating complex structures. researchgate.net The primary and most direct advanced strategy for producing 2-amino-5-hydroxybenzoic acid from p-aminophenol remains the catalyzed Kolbe-Schmitt reaction, which offers a simple and short pathway to the target molecule. google.com

Multistep Synthetic Routes for Derivatives, e.g., N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic Acid

The synthesis of complex derivatives is often achieved through carefully designed multistep sequences. A notable example is the scalable, pilot-plant preparation of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic acid, a key intermediate for an αvβ3 integrin antagonist. acs.orgacs.org This synthesis employs a linear approach starting from 3-amino-5-hydroxybenzoic acid , an isomer of the main subject compound.

Synthetic Sequence Overview:

Thiourea (B124793) Formation : 3-Amino-5-hydroxybenzoic acid is reacted with methyl isothiocyanate in dimethylformamide (DMF) to produce a 3-N′-methyl thiourea-5-hydroxybenzoic acid intermediate. google.com

S-Methylation : The thiourea intermediate is converted to its S-methyl derivative through reaction with methyl iodide. acs.orggoogle.com

Cyclization : The S-methyl intermediate is reacted with 1,3-diamino-2-hydroxypropane in a hot solvent like DMA or DMF to form the final tetrahydropyrimidine (B8763341) ring structure. google.com

Synthesis of Acetamido Derivatives via Acetylation and N-acylation Reactions

Acetamido derivatives of aminohydroxybenzoic acids are commonly prepared through acetylation or N-acylation reactions. These reactions target the nucleophilic amino group. For example, 5-acetamido-2-hydroxy benzoic acid can be synthesized from 5-amino-2-hydroxy benzoic acid (mesalamine) by reacting it with acetic anhydride (B1165640) in water. mdpi.com

More complex derivatives can be formed using N-acylation with various acyl chlorides. The reaction of 5-amino-salicylic acid with benzoyl chloride or phenylacetyl chloride, using ethyl acetate (B1210297) as a solvent and potassium carbonate as a catalyst, yields the corresponding N-acylated products. mdpi.com Similarly, 3-acetamido-5-hydroxybenzoic acid can be prepared from 3-acetamido-5-aminobenzoic acid via diazotization followed by hydrolysis. google.com

| Starting Material | Reagent | Product | Source |

| 5-Amino-2-hydroxy benzoic acid | Acetic anhydride | 5-Acetamido-2-hydroxy benzoic acid | mdpi.com |

| 5-Amino-2-hydroxy benzoic acid | Benzoyl chloride | 5-Benzamido-2-hydroxy benzoic acid | mdpi.com |

| 3-Amino-5-nitrobenzoic acid | Acetic anhydride | 3-Acetamido-5-nitrobenzoic acid | google.com |

| 3-Hydroxyanthranilic acid | Acetic anhydride | 2-Acetamido-3-hydroxybenzoic acid |

Esterification Reactions for Phenolic Ester Derivatives

The esterification of phenolic acids like 2-amino-5-hydroxybenzoic acid presents a chemoselectivity challenge due to the presence of both a carboxylic acid and a phenolic hydroxyl group. Generally, the conversion to esters requires multiple steps, including protection of the phenolic group, activation of the carboxylic acid, condensation with an alcohol, and subsequent deprotection. nii.ac.jp

However, more direct methods have been developed. One-pot reactions using alkylchloroformates can achieve simultaneous protection of the hydroxyl group and activation of the carboxylic acid, followed by the addition of an alcohol to form the ester in high yield. nii.ac.jp Another approach is the acid-catalyzed esterification, where the hydroxybenzoic acid is refluxed with an alcohol in the presence of a strong acid like H₂SO₄. d-nb.info For enhanced chemoselectivity, reactions can be performed in ionic liquids with a promoting base like potassium fluoride (B91410) (KF), which allows for the efficient synthesis of benzylic, allylic, and phenacylic esters. researchgate.net Furthermore, specific derivatives have been made, such as the transformation of 2-amino-5-hydroxybenzoic acid into the tert-butyl ester of 2-iodo-5-hydroxy benzoic acid as part of a larger synthesis. orientjchem.org

Synthesis of Functionalized Polymers with 2-Amino-5-hydroxybenzoic Acid Moieties

The incorporation of 2-amino-5-hydroxybenzoic acid into polymer structures is a key strategy for creating materials with advanced functional properties, particularly for applications in separation science. The chelating nature of the 2-amino-5-hydroxybenzoic acid moiety makes it an excellent candidate for developing resins capable of binding metal ions.

A notable advancement in the synthesis of chelating resins involves the use of chitosan (B1678972), a biocompatible and biodegradable polymer derived from chitin. ukm.my To enhance its stability in acidic conditions and improve its utility, chitosan is often chemically cross-linked before functionalization. ukm.myresearchgate.net

A successful method for synthesizing a chitosan-based chelating resin involves chemically bonding the functional moiety of 2-amino-5-hydroxybenzoic acid (AHBA) to the amino group of cross-linked chitosan (CCTS). researchgate.netnih.gov This is achieved using a linker arm, specifically chloromethyloxirane. The resulting resin, designated as CCTS-AHBA, possesses the chelating groups of AHBA, making it highly effective for adsorbing a variety of metal ions. researchgate.net The synthesis involves a multi-step process where chitosan is first cross-linked, and then the AHBA is attached through the epichlorohydrin (B41342) linker. mdpi.comresearchgate.net This chemical modification enhances the natural affinity of chitosan for metal ions and improves its selectivity. mdpi.com

The chitosan resin functionalized with 2-amino-5-hydroxybenzoic acid (CCTS-AHBA) has demonstrated significant utility in the preconcentration and separation of trace and ultra-trace metal ions from aqueous samples, particularly environmental water. researchgate.netnih.gov The resin can be packed into a mini-column and integrated into an online pretreatment system coupled with analytical instruments like inductively coupled plasma-atomic emission spectrometry (ICP-AES). nih.gov

This system allows for the efficient online collection and concentration of numerous elements. nih.gov The CCTS-AHBA resin has been shown to effectively adsorb a wide range of metal ions, including silver (Ag), beryllium (Be), cadmium (Cd), cobalt (Co), copper (Cu), nickel (Ni), lead (Pb), uranium (U), vanadium (V), and various rare earth elements (REEs). researchgate.netnih.gov

The effectiveness of this method is highlighted by the low detection limits achieved for the analyzed elements, which are in the parts-per-trillion (ppt) to sub-parts-per-billion (ppb) range. nih.gov The method's accuracy has been validated using standard reference materials, such as river water (SLRS-4), demonstrating its reliability for environmental analysis. nih.gov

The research findings for the on-line preconcentration of various elements using the CCTS-AHBA resin are summarized in the tables below.

Table 1: Operating Conditions for On-line Preconcentration

| Parameter | Optimal Condition |

|---|---|

| Sample pH | 6.0 |

| Eluent | 1 M HNO₃ |

| Sample Flow Rate | 6.0 mL/min |

| Eluent Flow Rate | 1.0 mL/min |

Data sourced from studies on sequential-injection on-line preconcentration systems. nih.gov

Table 2: Analytical Performance for Selected Elements

| Element | Detection Limit (ng/L) |

|---|---|

| Silver (Ag) | 1.4 |

| Cadmium (Cd) | 1.9 |

| Cobalt (Co) | 1.9 |

| Copper (Cu) | 2.6 |

| Nickel (Ni) | 6.1 |

| Lead (Pb) | 14 |

| Uranium (U) | 16 |

| Vanadium (V) | 1.8 |

Detection limits were determined under optimal experimental conditions with ICP-AES. nih.gov

Advanced Analytical Methods for 2 Amino 5 Hydroxybenzoic Acid in Research

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 2-Amino-5-hydroxybenzoic acid and its derivatives. Different chromatographic methods offer unique advantages depending on the analytical goal.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying 2-Amino-5-hydroxybenzoic acid. avantorsciences.com HPLC methods are valued for their high resolution, sensitivity, and reproducibility.

For instance, a study detailing the simultaneous determination of multiple compounds in a pharmaceutical preparation used an HPLC method with a Curosil PFP column. jocpr.com The separation was achieved under isocratic conditions with a mobile phase of 0.1 M aqueous monosodium phosphate (B84403) buffer and acetonitrile (B52724) (55:45, v/v). jocpr.com This method demonstrated good resolution and peak shapes for the analytes in under 15 minutes. jocpr.com

In another application, an HPLC method was developed and validated for the analysis of 2-amino-5-nitrophenol, a related compound, in various matrices. nih.gov This method utilized a Luna C18 column with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid. nih.gov The method was validated according to regulatory guidelines and showed excellent linearity, accuracy, and precision. nih.gov

Table 1: HPLC Methods for Analysis of Benzoic Acid Derivatives

| Parameter | Method 1 jocpr.com | Method 2 nih.gov |

| Stationary Phase | Curosil PFP | Luna C18 |

| Mobile Phase | 0.1 M NaH₂PO₄ in water/acetonitrile (55:45, v/v) | Water (0.1% TFA) and Acetonitrile (0.1% TFA) |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.5 ml/min | 0.35 ml/min |

| Detection | UV-VIS (270 nm) | UV-Vis (200 nm) |

| Run Time | < 15 min | 6.5 min |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying metabolites of 2-Amino-5-hydroxybenzoic acid. researchgate.net It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.gov

In a study investigating the phytochemical composition of seaweed biostimulants, a qualitative HPLC-ESI-MS/MS method was developed to analyze various hydroxybenzoic acids and their derivatives, including an amino-substituted benzoic acid. vu.edu.au This method successfully identified the presence of several benzoic acid derivatives. vu.edu.au For quantitative analysis, an optimized HPLC-ESI-MS/MS method was used, employing a reversed-phase biphenyl (B1667301) stationary phase and a methanol (B129727)/water mobile phase with formic acid. vu.edu.au

Another study on the analysis of gut microbial metabolites of aromatic amino acids highlights the utility of hyphenated mass spectrometry techniques for identifying and quantifying these compounds in biological samples. nih.gov LC-MS is particularly advantageous due to its excellent selectivity and sensitivity. nih.gov

Ion Exchange and Ion Exclusion Chromatography for Organic Acid Analysis

Ion exchange and ion exclusion chromatography are specialized techniques for the analysis of organic acids like 2-Amino-5-hydroxybenzoic acid. shimadzu.com

Ion Exchange Chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. shimadzu.comobrnutafaza.hr In anion-exchange chromatography, negatively charged analytes are retained and then eluted by an increasing gradient of a competing ion, such as hydroxide. nih.gov This technique has been successfully coupled with mass spectrometry (IC-MS) for the comprehensive analysis of central carbon metabolism, demonstrating its ability to separate structural isomers. nih.gov

Ion Exclusion Chromatography (IEC) , also known as ion-moderated partition chromatography, separates ionic species from non-ionic or weakly ionic ones. oup.comoup.com It is particularly effective for separating weak acids from strong acids. shimadzu.com The separation mechanism involves the repulsion of highly ionized analytes from the similarly charged stationary phase. oup.comoup.com While powerful, the determination of hydrophobic aromatic acids can be challenging due to peak tailing and long retention times. researchgate.net

Spectroscopic Characterization in Research Contexts

Spectroscopic methods are indispensable for the structural elucidation and quantitative analysis of 2-Amino-5-hydroxybenzoic acid in research settings.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural elucidation of organic molecules, including 2-Amino-5-hydroxybenzoic acid. rsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the chemical environment of atoms within a molecule. nih.gov

¹H NMR and ¹³C NMR spectra provide information on the number and types of protons and carbon atoms, respectively. rsc.org The chemical shifts, splitting patterns, and coupling constants in ¹H NMR spectra help to determine the connectivity of atoms. rsc.org For example, ¹H NMR spectra of related benzoic acid derivatives have been recorded to confirm their structures. rsc.org

UV-Visible Spectroscopy for Quantitative Analysis and Bandgap Energy Studies

UV-Visible spectroscopy is a widely used technique for the quantitative analysis of 2-Amino-5-hydroxybenzoic acid and for studying its electronic properties. semanticscholar.org The absorption of UV or visible light by a molecule is dependent on its concentration and chemical structure. semanticscholar.org

For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). semanticscholar.org A study on the simultaneous estimation of 5-Amino Salicylic (B10762653) Acid and Prednisolone utilized UV-Visible spectrophotometry, identifying the λmax for 5-ASA at 302 nm. semanticscholar.org

UV-Visible spectroscopy can also be used to determine the optical bandgap energy of materials. The absorption spectrum can be used to create a Tauc plot, from which the bandgap energy can be calculated. researchgate.net This information is valuable in materials science research. For instance, the bandgap energy of a related organic crystal was determined to be 3.76 eV from its UV-Vis-NIR spectrum. researchgate.net

Table 2: Spectroscopic Data for Benzoic Acid Derivatives

| Technique | Parameter | Observation | Reference |

| ¹H NMR | Chemical Shift (δ) | Specific ppm values for protons | rsc.org |

| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for carbons | rsc.org |

| UV-Visible | λmax | 302 nm (for 5-ASA) | semanticscholar.org |

| UV-Visible | Bandgap Energy | 3.76 eV (for APHB crystal) | researchgate.net |

Fourier Transform Infrared (FT-IR) and FT-Raman Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy are powerful non-destructive analytical techniques used in research to investigate the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of the molecular structure of compounds like 2-Amino-5-hydroxybenzoic acid.

In the analysis of a related isomer, 5-amino-2-hydroxybenzoic acid, FT-IR spectra have been recorded in the 4000–400 cm⁻¹ range and FT-Raman spectra in the 4000–100 cm⁻¹ range. jocpr.com Such studies involve optimizing the molecular geometry and calculating the vibrational frequencies using computational methods like ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), often with a basis set such as 6-31G(d,p). jocpr.comjocpr.com These theoretical calculations aid in the complete vibrational assignment of the experimental spectra. jocpr.com The harmonic vibrational frequencies, infrared intensities, and Raman scattering activities are calculated and often scaled to correct for anharmonicity and improve agreement with experimental values. jocpr.comjocpr.com

For 2-Amino-5-hydroxybenzoic acid, the vibrational spectrum is characterized by the modes associated with its carboxylic acid, hydroxyl, and amino functional groups, as well as the benzene (B151609) ring. The O-H stretching vibrations from the carboxyl and hydroxyl groups are typically observed as broad bands in the high-frequency region of the FT-IR spectrum. The N-H stretching vibrations of the primary amine group also appear in this region. The C=O stretching of the carboxylic acid group gives rise to a strong, characteristic band. Vibrations of the benzene ring, including C-H stretching, C-C stretching, and in-plane and out-of-plane bending modes, are also prominent.

A detailed analysis of the potential energy distribution (PED) is often performed to provide a quantitative assignment of the vibrational modes. indexcopernicus.com This approach, combining experimental spectra with quantum chemical calculations, provides valuable insights into the intramolecular interactions and structural properties of the molecule. indexcopernicus.comnih.gov

Table 1: Characteristic Vibrational Modes for 2-Amino-5-hydroxybenzoic Acid

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 (broad) |

| Phenolic (O-H) | Stretching | 3600 - 3200 (broad) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3500 - 3300 |

| Amine (N-H) | Scissoring | 1650 - 1580 |

| Carbonyl (C=O) | Stretching | 1725 - 1680 |

| Aromatic Ring (C-C) | Stretching | 1600 - 1450 |

| Aromatic Ring (C-H) | Stretching | 3100 - 3000 |

| Aromatic Ring (C-H) | Out-of-plane Bending | 900 - 675 |

Note: The exact positions of the peaks can be influenced by intermolecular hydrogen bonding and the physical state of the sample.

Other Analytical Approaches

Melting Point Analysis for Purity Assessment in Research Samples

Melting point analysis is a fundamental and straightforward technique used to assess the purity of solid crystalline research samples, including 2-Amino-5-hydroxybenzoic acid. A pure crystalline solid typically exhibits a sharp and well-defined melting point range (usually less than 1°C), whereas the presence of impurities tends to depress and broaden this range.

For 2-Amino-5-hydroxybenzoic acid, the reported melting point is consistently around 247-248°C, often with decomposition. chembk.comstenutz.eufishersci.ie This decomposition indicates that the compound breaks down chemically at or near its melting temperature. In a research setting, a sample of 2-Amino-5-hydroxybenzoic acid with a significantly lower and broader melting range than the literature value would suggest the presence of impurities. Therefore, by comparing the experimentally determined melting point of a synthesized or purchased batch against the established value, researchers can obtain a rapid, initial assessment of its purity. This method is valuable as a preliminary check before employing more sophisticated and time-consuming analytical techniques.

Table 2: Reported Melting Points for 2-Amino-5-hydroxybenzoic Acid

| Source | Reported Melting Point (°C) | Notes |

| Fisher Scientific | ~248 | with decomposition |

| ChemBK | 247 | with decomposition (lit.) |

| Stenutz | 247 | |

| Benchchem | 247 | with decomposition |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely used in metabolomics for the separation, detection, and identification of small molecules in complex biological samples. perlan.com.pl Although no specific studies detailing the direct analysis of 2-Amino-5-hydroxybenzoic acid as a metabolite were found, the general workflow for GC-MS-based metabolite profiling is well-established and applicable to this compound. mdpi.comvu.edu.au

Due to the low volatility of 2-Amino-5-hydroxybenzoic acid, which possesses polar functional groups (carboxyl, hydroxyl, and amino), a chemical derivatization step is necessary prior to GC analysis. ucdavis.edu This process replaces active hydrogen atoms with less polar groups, increasing the volatility and thermal stability of the analyte. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the -OH, -COOH, and -NH2 groups into their trimethylsilyl (B98337) (TMS) ether, ester, and amine derivatives, respectively. ucdavis.edu

Once derivatized, the sample is injected into the gas chromatograph. The components are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a DB-5MS column). perlan.com.plucdavis.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. hmdb.ca The resulting mass spectrum shows the molecular ion and a characteristic fragmentation pattern that serves as a chemical fingerprint. Metabolite identification is achieved by comparing the retention time and the mass spectrum of an unknown peak with those of a known standard or by matching the spectrum against a reference library, such as the Agilent Fiehn GC/MS Metabolomics RTL Library. perlan.com.pl

Table 3: Typical GC-MS Parameters for Metabolite Analysis

| Parameter | Typical Setting | Purpose |

| Gas Chromatography | ||

| Column | DB-5MS or similar (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) | Separation of analytes |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Mobile phase to carry analytes through the column |

| Injection Temperature | 230 - 290°C | Ensures rapid volatilization of the sample |

| Oven Program | Temperature ramp (e.g., start at 70°C, ramp to 310°C at 5°C/min) | Separates compounds based on boiling points |

| Mass Spectrometry | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Fragments molecules into reproducible patterns |

| Mass Analyzer | Quadrupole | Separates ions based on their mass-to-charge ratio (m/z) |

| Scan Range | m/z 50-600 | Detects the mass fragments of interest |

| Ion Source Temperature | 230°C | Maintains ions in the gas phase |

Biological Activity and Mechanisms of Action of 2 Amino 5 Hydroxybenzoic Acid

Anti-inflammatory Mechanisms

The anti-inflammatory effects of aminosalicylates are multifaceted, involving the modulation of various pathways central to the inflammatory cascade. These compounds are understood to act locally on the mucosa, particularly in the gastrointestinal tract, to exert their therapeutic effects nih.govnbinno.com.

Inhibition of Leukotriene Synthesis

A primary anti-inflammatory mechanism of aminosalicylates involves the disruption of the arachidonic acid cascade mdpi.com. Specifically, the isomer 5-aminosalicylic acid (mesalamine) is known to inhibit the lipoxygenase (LOX) pathway nbinno.comdroracle.airesearchgate.net. The 5-lipoxygenase (5-LOX) enzyme is critical for the conversion of arachidonic acid into leukotrienes, which are potent pro-inflammatory lipid mediators nih.govmdpi.compatsnap.com. By blocking the 5-LOX enzyme, aminosalicylates decrease the production of leukotrienes, thereby dampening the inflammatory response droracle.airesearchgate.netpatsnap.com. This inhibition helps to reduce the recruitment of inflammatory cells and mitigate tissue damage associated with chronic inflammation patsnap.com.

Modulation of Cytokine Production (e.g., TNF-alpha, IL-1beta)

Aminosalicylates can modulate the production and secretion of key pro-inflammatory cytokines. The isomer 5-ASA has been shown to inhibit the activity of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), which are central mediators in many inflammatory diseases nih.govresearchgate.netnih.govyoutube.com. The mechanism for this is thought to involve the inhibition of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-1β nbinno.compatsnap.com. By preventing the activation of NF-κB, aminosalicylates can effectively reduce the expression and release of these potent cytokines from immune and epithelial cells, thereby controlling the inflammatory process patsnap.comnih.gov.

Free Radical Scavenging

Hydroxybenzoic acid derivatives are recognized as potent antioxidants and scavengers of free radicals nih.gov. This antioxidant activity is a key component of their anti-inflammatory effects, as reactive oxygen species (ROS) can exacerbate tissue damage and inflammation patsnap.com. The ability of these phenolic compounds to scavenge free radicals is largely dependent on the number and position of hydroxyl (-OH) groups on the aromatic ring mdpi.com. Compounds with hydroxyl groups in the ortho- and para- positions tend to show higher antioxidant activity mdpi.com. The mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, which helps protect cells from oxidative stress ffhdj.com.

| Compound | DPPH• Scavenging (IC50, µM) | ABTS•+ Scavenging (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP, µM Fe2+) |

|---|---|---|---|

| 2,3-DHB | 4.10 | 15.25 | 173.79 |

| 2,4-DHB | >120,000 | 19.79 | N/A (negative value) |

| 2,5-DHB | 7.73 | 10.74 | 236.00 |

| 3,4-DHB | 4.86 | 9.56 | 44.22 |

| 3,5-DHB | >1000 | >1000 | N/A (negative value) |

| 3,4,5-THB (Gallic Acid) | 2.42 | 7.81 | 158.10 |

Antimicrobial Properties

In addition to their anti-inflammatory effects, hydroxybenzoic acids and their derivatives possess antimicrobial properties that contribute to their biological activity.

Antibacterial Activity Against Specific Pathogens (e.g., Escherichia coli, Staphylococcus aureus)

Phenolic acids have demonstrated direct antibacterial activity against a range of pathogens, including Escherichia coli (a Gram-negative bacterium) and Staphylococcus aureus (a Gram-positive bacterium) mdpi.comnih.gov. Generally, these compounds are more effective against Gram-positive bacteria than Gram-negative bacteria nih.gov. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharides, acts as a barrier that can limit the penetration of antimicrobial agents nih.gov. The efficacy of phenolic acids as antimicrobial agents tends to decrease with an increased number of hydroxyl and methoxy (B1213986) groups on the benzene (B151609) ring mdpi.com.

| Compound | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) |

|---|---|---|

| Benzoic Acid | 1.11 | 0.99 |

| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | 1.57 | 1.25 |

| 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid) | 1.97 | 1.44 |

| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 2.50 | 1.75 |

Role in Reduction of Intestinal Bacterial Load

The administration of aminosalicylates can significantly alter the composition and load of the intestinal microbiota nih.gov. Studies on mesalamine (5-ASA) have shown that it can lead to a reduction in total fecal bacteria . This modulation of the gut microbiome is considered a component of its therapeutic effect in inflammatory bowel disease nih.govnih.gov. By altering the gut bacterial composition, 5-ASA may help to reduce the abundance of pro-inflammatory bacteria and promote a healthier microbial balance, which in turn directs the host's immune system toward an anti-inflammatory state nih.govresearchgate.net. Research has demonstrated that 5-ASA treatment can influence the relative abundances of major phyla such as Firmicutes and Bacteroidetes in the gut researchgate.net.

Biochemical Roles and Metabolic Pathways

The biochemical influence of 2-Amino-5-hydroxybenzoic acid and its isomers is multifaceted, playing crucial roles as intermediates and precursors in the synthesis of vital compounds.

Intermediate in Kynurenic Acid Synthesis

Kynurenic acid (KYNA) is a metabolite of the tryptophan kynurenine (B1673888) pathway, recognized for its neuromodulatory functions. The synthesis of KYNA primarily involves the irreversible transamination of kynurenine, catalyzed by kynurenine aminotransferases (KATs). This reaction forms an unstable intermediate, 4-(2-aminophenyl)-2,4-dioxobutanoate, which then undergoes rapid spontaneous cyclization to create KYNA nih.govwhiterose.ac.uk.

While the direct role of 2-Amino-5-hydroxybenzoic acid as an intermediate in this primary pathway is not established, the broader kynurenine pathway involves various hydroxylated derivatives. For instance, metabolites such as 3-hydroxykynurenine and 3-hydroxyanthranilic acid are central to the pathway researchgate.net. Furthermore, studies have shown that 5-hydroxytryptophan (B29612) can be metabolized via indole (B1671886) ring cleavage to form 5-hydroxykynurenine, indicating that hydroxylated kynurenine derivatives are part of this metabolic system nih.gov.

Precursor in Antibiotic Biosynthesis, e.g., Ansamycins and Rifamycins via Aminoshikimate Pathway

An isomer of the subject compound, 3-Amino-5-hydroxybenzoic acid (AHBA), is a critical precursor for a wide range of antibiotics, including ansamycins and mitomycins nih.govwikipedia.orgrsc.org. AHBA serves as the starter unit for the biosynthesis of these compounds through the aminoshikimate pathway, a variant of the shikimate pathway nih.govwikipedia.org.

The aminoshikimate pathway was first identified in the rifamycin (B1679328) B producer, Amycolatopsis mediterranei wikipedia.org. The process begins with the formation of aminoDAHP (3,4-dideoxy-4-amino-d-arabino-heptulosonic acid 7-phosphate) acs.orgnih.gov. This compound is then converted through several enzymatic steps, including the formation of 5-deoxy-5-aminodehydroquinic acid and 5-deoxy-5-aminodehydroshikimic acid, ultimately yielding AHBA nih.gov. The final step, the aromatization to AHBA, is catalyzed by AHBA synthase nih.gov. This pathway highlights a specialized route for producing the essential building block for a class of potent antibiotics.

| Key Pathway Component | Function | Organism Example |

| Aminoshikimate Pathway | Biosynthesis of 3-Amino-5-hydroxybenzoic acid (AHBA) | Amycolatopsis mediterranei |

| 3-Amino-5-hydroxybenzoic acid (AHBA) | Starter unit for ansamycin (B12435341) and mitomycin antibiotics | Not Applicable |

| AHBA Synthase | Catalyzes the final aromatization step to form AHBA | Amycolatopsis mediterranei |

Role in Enhancing Antibiotic Yield in Fermentation Processes

The addition of pathway precursors is a known strategy to enhance the production of target compounds in microbial fermentation. In the context of antibiotic biosynthesis, the supplementation of 3-Amino-5-hydroxybenzoic acid (AHBA) has been shown to significantly increase the yield of ansamycin antibiotics.

Research on Streptomyces fermentations demonstrated that the addition of AHBA to the culture medium markedly increased the production of the ansamycin antibiotic actamycin (B1239363) nih.gov. This directed biosynthesis approach confirms AHBA's role as a direct precursor and highlights its potential for improving fermentation efficiency. Conversely, the addition of various analogues of AHBA, such as chloro, N-methyl, and O-methyl derivatives, led to a reduction in actamycin production and did not result in the formation of structurally modified antibiotics nih.gov. This suggests that modifications to the AHBA core occur at later stages in the biosynthetic pathway.

Studies on Metabolic Pathways of Related Aminohydroxybenzoic Acids (e.g., 4-Amino-3-hydroxybenzoic acid)

The metabolism of aminohydroxybenzoic acid isomers has been studied in various microorganisms. A notable example is the degradation of 4-Amino-3-hydroxybenzoic acid by Bordetella sp. strain 10d nih.govtandfonline.com. This bacterium utilizes a modified meta-cleavage pathway to break down the aromatic ring nih.govtandfonline.com.

The pathway is initiated by the enzyme 4-amino-3-hydroxybenzoate 2,3-dioxygenase, which converts the substrate to 2-amino-5-carboxymuconic 6-semialdehyde tandfonline.com. This unstable intermediate is then acted upon by a specific deaminase nih.gov. The resulting product is further metabolized via a series of enzymatic reactions involving a dehydrogenase, tautomerase, decarboxylase, and hydratase, ultimately yielding pyruvic acid nih.govtandfonline.com. This dehydrogenative route differs from other known metabolic pathways for related compounds like 2-aminophenol (B121084) nih.govtandfonline.com.

Key Enzymes in the Metabolism of 4-Amino-3-hydroxybenzoic Acid by Bordetella sp. Strain 10d

| Enzyme | Function in Pathway |

|---|---|

| 4-Amino-3-hydroxybenzoate 2,3-dioxygenase | Initial ring cleavage |

| 2-Amino-5-carboxymuconic 6-semialdehyde deaminase | Deamination of the intermediate |

| 2-Hydroxymuconic 6-semialdehyde dehydrogenase | Dehydrogenation |

| 4-Oxalocrotonate tautomerase | Tautomerization |

| 4-Oxalocrotonate decarboxylase | Decarboxylation |

Enzymatic Deamination Mechanisms

Deamination, the removal of an amino group from a molecule, is a fundamental reaction in the catabolism of amino acids pharmaguideline.comyoutube.com. This process is crucial for breaking down amino acids for energy and recycling their carbon skeletons libretexts.orglibretexts.org. The removed amino group is typically converted to ammonia (B1221849) pharmaguideline.com.

There are several mechanisms for enzymatic deamination:

Transamination : This is a common process where the amino group of an amino acid is transferred to an α-keto acid, forming a new amino acid and a new α-keto acid. This reaction is catalyzed by aminotransferases (or transaminases) and requires pyridoxal (B1214274) phosphate (B84403) (a derivative of vitamin B6) as a coenzyme libretexts.orglibretexts.org.

Oxidative Deamination : This process involves the oxidation of an amino acid, leading to the removal of the amino group as ammonia. A key enzyme in this process is glutamate (B1630785) dehydrogenase, which is particularly active in the liver and kidney youtube.com.

Non-oxidative Deamination : Certain amino acids can be deaminated without an accompanying oxidation reaction. This is often carried out by specific deamidases or dehydratases youtube.com.

In the specific metabolic pathway of 4-amino-3-hydroxybenzoic acid in Bordetella sp. strain 10d, a novel enzyme, 2-amino-5-carboxymuconic 6-semialdehyde deaminase, has been identified. This enzyme specifically catalyzes the deamination of the unstable ring-cleavage product, distinguishing it from other known deaminases nih.gov.

Neuroprotective Properties

While many phenolic acids are investigated for their neuroprotective effects, research specifically on 2-Amino-5-hydroxybenzoic acid (5-Hydroxyanthranilic acid, 5HAA) indicates potential neurotoxicity rather than neuroprotection.

Studies using cultured cerebellar granule neurons have shown that 5HAA, along with other kynurenine pathway metabolites like 3-hydroxykynurenine (3HK) and 3-hydroxyanthranilic acid (3HAA), can induce neuronal cell death. This toxicity was found to be dependent on both the concentration of the compound and the duration of exposure nih.gov. The mechanism of cell death appears to be linked to the generation of oxidative stress, as the toxic effects were preventable by the antioxidant enzyme catalase nih.gov. Furthermore, the study observed activation of the p38 mitogen-activated protein kinase (p38) signaling pathway, but not caspase-3 activation, suggesting a caspase-3-independent cell death mechanism nih.gov. These findings identify 5HAA as a potent neurotoxin, comparable to the more extensively studied metabolites 3HK and 3HAA nih.gov.

In contrast, the related metabolite 3-hydroxyanthranilic acid (3HAA) has demonstrated neuroprotective activities in other contexts by suppressing glial cytokine and chemokine expression and reducing neuronal death induced by cytokines researchgate.net.

Potential in Modulating Glucose Metabolism and Diabetic Complications

While direct studies on the effects of 2-Amino-5-hydroxybenzoic acid on glucose metabolism and diabetic complications are not extensively documented in current literature, the broader class of amino acids and their derivatives has been a subject of interest in metabolic research. Alterations in the metabolism of branched-chain amino acids (BCAAs), such as valine, leucine, and isoleucine, have been associated with the risk and progression of type 2 diabetes and its complications, including diabetic kidney disease nih.gov. These amino acids are crucial signaling molecules in the regulation of glucose, lipid, and protein metabolism nih.gov.

Research has shown that elevated circulating levels of BCAAs are linked to an increased risk of developing type 2 diabetes nih.gov. Furthermore, studies have indicated a potential link between certain amino acid derivatives and the management of metabolic disorders. For instance, some amino acid supplements have been investigated for their effects on lipid and glucose metabolism in cellular models, such as HepG2 cells, which are used to simulate liver function in a high-glucose and high-fat environment nih.gov.

Phenolic compounds, a category that includes hydroxybenzoic acids, are recognized for their potential hypoglycemic activity, which could be beneficial in managing diabetes mdpi.com. The interest in such compounds stems from their ability to influence various metabolic pathways. However, specific research detailing the direct impact of 2-Amino-5-hydroxybenzoic acid on key markers of carbohydrate metabolism, such as fructosamine (B8680336) and 1,5-anhydroglucitol, is not yet available mdpi.com.

Interaction with Specific Biological Targets

The biological activity of 2-Amino-5-hydroxybenzoic acid and its derivatives is multifaceted, involving interactions with various molecular targets that are implicated in inflammation, neurotransmission, and pain signaling.

Cyclooxygenase (COX-2) Receptor Binding and Selectivity

The selective inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) nih.govstanford.edu. COX-2 is an enzyme that mediates the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators nih.gov. Selective COX-2 inhibitors are designed to reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit cyclooxygenase-1 (COX-1) nih.govstanford.edu.

Derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and investigated for their potential as selective COX-2 inhibitors. The rationale behind modifying the acetamide (B32628) group with larger phenyl and benzyl (B1604629) groups is to enhance selectivity for the COX-2 enzyme mdpi.com. Computational docking studies have been employed to analyze the binding affinity of these derivatives with COX-2 receptors mdpi.com. Such in-silico analyses are crucial in the early stages of drug discovery to predict the interaction between a ligand and its target protein, thereby guiding the design of more potent and selective inhibitors mdpi.com.

Cholinesterase Inhibition (for Hydroxybenzoic Acid Derivatives)

Derivatives of hydroxybenzoic acid (HBAc) have emerged as promising dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase (ChE) inhibitors nih.govfrontiersin.orgresearchgate.net. This dual activity is particularly relevant for neurodegenerative diseases like Alzheimer's, where oxidative stress and impaired cholinergic transmission are key pathological features nih.govfrontiersin.orgresearchgate.net.

Studies have shown that certain HBAc derivatives with shorter carbon chain spacers are potent inhibitors of butyrylcholinesterase (BChE), while those with longer carbon chains are more effective against acetylcholinesterase (AChE) nih.gov. For instance, compounds AntiOxBEN1 and 15 have demonstrated significant BChE inhibition with IC50 values of 85 ± 5 nM and 106 ± 5 nM, respectively nih.gov. In contrast, compounds 17 and 18 showed higher efficacy for AChE inhibition, with IC50 values of 7.7 ± 0.4 µM and 7.2 ± 0.5 µM, respectively nih.gov. Molecular modeling suggests that these derivatives act as non-competitive, bifunctional ChE inhibitors nih.gov. A calorimetric study of 16 different hydroxybenzoic acid derivatives also demonstrated their potential as reversible AChE inhibitors, with methyl syringate showing the highest activity nih.gov.

| Compound | Target Enzyme | IC50 Value |

| AntiOxBEN1 | BChE | 85 ± 5 nM |

| 15 | BChE | 106 ± 5 nM |

| 17 | AChE | 7.7 ± 0.4 µM |

| 18 | AChE | 7.2 ± 0.5 µM |

| Methyl Syringate | AChE | 5.50 µmol/µmol |

Inhibition of Inflammatory Kinases (e.g., TBK1, IKKε) by Derivatives

The non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase ε (IKKε), are key regulators of inflammatory and metabolic pathways nih.govnih.gov. Elevated activity of these kinases has been linked to obesity and related metabolic dysfunctions jci.orginvivogen.com. Consequently, inhibitors of TBK1 and IKKε are being investigated as potential therapeutics for these conditions.

A series of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives have been designed and synthesized as inhibitors of TBK1 and IKKε nih.govnih.gov. The development of these compounds was guided by the structure of amlexanox, a known inhibitor of these kinases nih.govnih.govjci.org. Structure-activity relationship (SAR) studies have been conducted to optimize the core scaffold of these derivatives to improve their potency and selectivity nih.govnih.gov. Additionally, a series of 2-amino-3,5-diarylbenzamide derivatives have been identified as potent and selective inhibitors of IKK-α and IKK-β, with some compounds also showing selectivity over IKKε researchgate.net.

KATP Channel-Mediated Mechanisms for Antinociceptive Effects of Derivatives

Certain derivatives of 5-Amino-2-hydroxybenzoic acid have been shown to exert antinociceptive effects through mechanisms involving ATP-sensitive potassium (KATP) channels. One such derivative, 5-Amino-2-hydroxybenzoic acid 4-(5-thioxo-5H- nih.govfrontiersin.orgdithiol-3yl)-phenyl ester (ATB-429), a hydrogen sulfide-releasing derivative of mesalamine, has demonstrated the ability to inhibit hypersensitivity in models of visceral pain nih.gov.

The antinociceptive action of ATB-429 was found to be reversible by glibenclamide, a known inhibitor of KATP channels, suggesting that the opening of these channels is a key step in its mechanism of action nih.gov. This finding points to the potential of H2S-releasing drugs in the management of painful intestinal disorders through the modulation of KATP channels nih.gov. Similarly, other synthetic compounds have been shown to produce antinociceptive effects that are counteracted by glibenclamide, further supporting the role of KATP channels in pain modulation europeanreview.org.

Cytotoxicity and Neuroprotective Activity of Derivatives in Cell Lines

The cytotoxic and neuroprotective properties of hydroxybenzoic acid derivatives have been evaluated in various cell lines. In general, many of these derivatives exhibit a favorable toxicological profile. For instance, with the exception of a couple of compounds, no significant cytotoxic effects were observed in differentiated human neuroblastoma (SH-SY5Y) and human hepatocarcinoma (HepG2) cells when treated with certain dual-target HBAc derivatives nih.govfrontiersin.orguc.pt.

Importantly, these same derivatives demonstrated significant neuroprotective activity by preventing Aβ-induced cytotoxicity in SH-SY5Y cells nih.govfrontiersin.org. This neuroprotective effect, combined with their cholinesterase inhibitory activity, makes them promising candidates for the development of drugs for neurodegenerative diseases nih.govfrontiersin.org. The cytotoxicity of various plant-derived hydroxybenzoic acids has also been assessed in breast cancer cell lines, such as MCF-7 and MDA-MB-231, to understand their potential as anticancer agents nih.govnih.gov.

| Cell Line | Activity Studied | General Finding |

| SH-SY5Y (Human Neuroblastoma) | Cytotoxicity, Neuroprotection | Low cytotoxicity, significant prevention of Aβ-induced cytotoxicity nih.govfrontiersin.orguc.pt |

| HepG2 (Human Hepatocarcinoma) | Cytotoxicity | Generally non-cytotoxic nih.govfrontiersin.orguc.pt |

| MCF-7 (Breast Cancer) | Cytotoxicity | Evaluated for anticancer potential nih.govnih.gov |

| MDA-MB-231 (Breast Cancer) | Cytotoxicity | Evaluated for anticancer potential nih.govnih.gov |

Applications and Research Directions in Pharmaceutical and Materials Science

Role as a Synthetic Intermediate in Drug Development

2-Amino-5-hydroxybenzoic acid is a valuable intermediate in the synthesis of pharmaceuticals. nordmann.global Its reactive sites allow for a variety of chemical modifications, making it a key starting material for more complex molecules. One significant application is its use as a precursor in the synthesis of 5-acetamido-2-hydroxy benzoic acid derivatives, which have been explored for their potential as non-steroidal anti-inflammatory drugs (NSAIDs). The functional groups of 2-Amino-5-hydroxybenzoic acid lend themselves to diverse synthetic pathways in the development of new drugs. nordmann.global While its isomer, 3-amino-5-hydroxybenzoic acid, is a key intermediate in the scalable preparation of an αvβ3 integrin antagonist, the utility of 2-Amino-5-hydroxybenzoic acid itself is primarily documented in the creation of novel compounds with potential therapeutic activities. The compound is also noted for its application in solution phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Development of Novel Therapeutic Agents

The scaffold of 2-Amino-5-hydroxybenzoic acid is being leveraged to design and synthesize new drugs with specific therapeutic targets, addressing a range of multifactorial diseases.

While much of the research in the treatment of Inflammatory Bowel Disease (IBD) has centered on mesalamine (5-aminosalicylic acid), an isomer of 2-Amino-5-hydroxybenzoic acid, the broader class of aminosalicylates is crucial in managing these conditions. google.comnih.govmedscape.commdpi.com Mesalamine is a first-line therapy for inducing remission in mild-to-moderate IBD. nih.gov Derivatives of aminosalicylic acid are effective in reducing inflammatory responses in both ulcerative colitis and Crohn's disease. medscape.com The development of derivatives of 2-aminobenzoic acid has also yielded potent anti-inflammatory and analgesic agents. nih.gov Research into related hydroxybenzoic acids, such as p-hydroxybenzoic acid, has shown potential in ameliorating colitis by improving the mucosal barrier in animal models, suggesting that the hydroxybenzoic acid scaffold is a promising area for IBD drug development. mdpi.com

A promising area of research is the development of hydrogen sulfide (B99878) (H₂S)-releasing derivatives of aminosalicylates for pain management. nih.gov A notable example is ATB-429, a derivative of mesalamine (an isomer of 2-Amino-5-hydroxybenzoic acid), which has demonstrated significant antinociceptive (pain-relieving) effects. nih.gov

Research Findings on ATB-429:

Mechanism of Action: Studies have shown that ATB-429's analgesic effects are mediated through the opening of ATP-sensitive potassium (KATP) channels. nih.govnih.gov This was confirmed by the reversal of its antinociceptive effects by glibenclamide, a KATP channel inhibitor. nih.govnih.gov

Enhanced Efficacy: In models of visceral pain, ATB-429 was more effective than mesalamine at reducing hypersensitivity. nih.gov It significantly down-regulated the expression of colonic cyclooxygenase-2 (COX-2) and interleukin-1β mRNA. nih.gov

H₂S Release: ATB-429 was shown to increase blood concentrations of H₂S, a molecule with known anti-inflammatory and neuromodulatory properties. nih.gov It is a more effective H₂S donor compared to the H₂S-releasing moiety alone. nih.gov

These findings suggest that conjugating an H₂S-releasing moiety to the aminosalicylate structure can enhance its therapeutic properties, offering a novel approach to managing pain associated with inflammatory conditions. nih.gov

| Derivative | Parent Compound | Key Mechanism | Therapeutic Effect |

| ATB-429 | Mesalamine | KATP channel opening, H₂S release | Antinociceptive, Anti-inflammatory |

The development of dual-target ligands is an emerging strategy for treating complex diseases like Alzheimer's, which involves multiple pathological pathways such as oxidative stress and impaired cholinergic transmission. frontiersin.orgnih.gov Derivatives of hydroxybenzoic acid are being investigated for their potential to act as both mitochondriotropic antioxidants and cholinesterase inhibitors. frontiersin.orgnih.gov

The core concept is to link a hydroxybenzoic acid moiety, which provides antioxidant properties, to another pharmacophore that can inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine. nih.gov This dual action aims to simultaneously reduce oxidative damage in the brain and restore cholinergic function. frontiersin.orgnih.gov

Inhibition of Cholinesterases by Hydroxybenzoic Acid Derivatives:

| Compound Type | Target Enzyme | Inhibition (IC₅₀) |

| Catechol derivative (shorter spacer) | Butyrylcholinesterase (BChE) | 85 ± 5 nM |

| Catechol derivative (longer spacer) | Acetylcholinesterase (AChE) | 7.7 ± 0.4 μM |

| Pyrogallol (B1678534) derivative (longer spacer) | Acetylcholinesterase (AChE) | 7.2 ± 0.5 μM |

Studies have shown that by modifying the linker between the hydroxybenzoic acid and a triphenylphosphonium cation (which targets mitochondria), it is possible to modulate the inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in Alzheimer's pathology. frontiersin.orgnih.gov While this research has focused on catechol and pyrogallol derivatives of hydroxybenzoic acid, the 2-Amino-5-hydroxybenzoic acid structure presents a potential scaffold for the design of new dual-target ligands for neurodegenerative diseases. frontiersin.orgnih.govnih.gov

Applications in Analytical Chemistry

In analytical chemistry, precise methods are required for the quantification of bioactive compounds like amino acids and phenolics in various samples, including plant materials and biological fluids. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. mdpi.comresearchgate.net In the analysis of phenolic acids, a variety of hydroxybenzoic acid derivatives are often used as standards to identify and quantify the compounds present in a sample. mdpi.comresearchgate.net The methodology typically involves separating the compounds on a C18 reverse-phase column and detecting them using a UV-VIS detector. While 2-Amino-5-hydroxybenzoic acid is not commonly cited as a standard for the quantification of other amino acids or a broad range of phenolic compounds, the analytical techniques used for its own characterization and for related hydroxybenzoic acids are well-established. mdpi.combldpharm.com These methods are crucial for quality control and research in the food, pharmaceutical, and nutraceutical industries. mdpi.comresearchgate.net

Derivatizing Agent in Chromatographic Techniques

A comprehensive review of the existing scientific literature does not provide evidence for the widespread use of 2-Amino-5-hydroxybenzoic acid as a derivatizing agent in chromatographic techniques. Derivatization is a common practice in chromatography to enhance the detectability and separation of analytes. Although the functional groups (amino, hydroxyl, and carboxylic acid) present in 2-Amino-5-hydroxybenzoic acid suggest potential for chemical modification, its application for this purpose has not been a focus of published research.

Materials Science Applications

In the field of materials science, 2-Amino-5-hydroxybenzoic acid has been successfully utilized as a functional moiety in the synthesis of specialized polymers designed for the preconcentration and separation of trace elements. Its inherent chelating ability makes it a valuable component in the fabrication of materials with a high affinity for metal ions.

Functionalization of Polymeric Resins for Trace Element Preconcentration

Scientific investigations have demonstrated the effective functionalization of polymeric resins with 2-Amino-5-hydroxybenzoic acid for the preconcentration of trace elements from aqueous environments. A significant advancement in this area is the chemical bonding of 2-Amino-5-hydroxybenzoic acid to cross-linked chitosan (B1678972), a biodegradable polymer. nih.govresearchgate.net This process yields a novel chelating resin with a high capacity for adsorbing various metal ions.

This functionalized resin can be integrated into automated analytical systems, such as sequential-injection on-line preconcentration systems coupled with inductively coupled plasma-atomic emission spectrometry (ICP-AES). nih.gov Such systems enable the efficient and highly sensitive determination of trace and ultra-trace elements in water samples. The methodology offers excellent collection efficiency and high concentration factors, resulting in detection limits at the nanogram per liter (ng/L) level for a wide array of elements. nih.gov

Table 1: Detection Limits for Various Trace Elements Using a 2-Amino-5-hydroxybenzoic Acid Functionalized Chitosan Resin

| Element | Symbol | Detection Limit (ng/L) |

| Silver | Ag | 0.8 |

| Beryllium | Be | 0.05 |

| Cadmium | Cd | 0.3 |

| Cobalt | Co | 0.4 |

| Copper | Cu | 0.9 |

| Nickel | Ni | 1.2 |

| Lead | Pb | 2.0 |

| Uranium | U | 2.1 |

| Vanadium | V | 0.4 |

Development of Chelating Resins

The synthesis of chelating resins incorporating 2-Amino-5-hydroxybenzoic acid represents a key application of this compound in materials science. A new chelating resin has been developed by chemically bonding the functional moiety of 2-Amino-5-hydroxybenzoic acid (AHBA) to the amino group of cross-linked chitosan (CCTS) using chloromethyloxirane as a linking agent. nih.govresearchgate.net

The resulting resin, CCTS-AHBA, possesses both carboxylic acid and amino functional groups from the AHBA moiety, which are crucial for the chelation of metal ions. researchgate.net This resin has demonstrated the ability to adsorb a range of elements, including precious metals like silver, toxic heavy metals such as cadmium and lead, and even rare earth elements. nih.govresearchgate.net The mechanism of adsorption can vary, with some elements binding through a cation-exchange process, while others are sequestered via a more complex chelation mechanism. researchgate.net

Use in Fabrication of Functional Materials as Polymer Ligands

The incorporation of 2-Amino-5-hydroxybenzoic acid into polymer backbones is a strategic approach to fabricating functional materials where it acts as a polymer ligand. In the CCTS-AHBA resin, the 2-Amino-5-hydroxybenzoic acid moiety serves as the active ligand that confers the material its specific metal-binding properties. nih.govresearchgate.net

The chelating nature of this compound makes it an excellent candidate for creating materials for separation science. By immobilizing these functional ligands onto a solid polymeric support, a material is produced that can selectively capture and concentrate metal ions from dilute solutions. This is particularly important for environmental monitoring, where the concentrations of toxic metals may be below the detection limits of conventional analytical techniques.

Environmental and Toxicological Considerations in Academic Research

Environmental Fate and Degradation Studies

Limited specific research is available on the environmental fate and degradation of 2-Amino-5-hydroxybenzoic acid. According to safety data, the compound is insoluble in water. fishersci.com This low water solubility suggests it is not likely to be mobile in the environment. fishersci.com General guidance advises against releasing the chemical into drains. fishersci.com

While comprehensive biodegradation studies for 2-Amino-5-hydroxybenzoic acid are not readily found in the literature, the degradation of related aromatic compounds has been investigated. For instance, benzoic acid and 3-hydroxybenzoic acid have known degradation pathways. researchgate.net Benzoic acid, a related parent compound, can be broken down into simpler products through biodegradation. nih.gov In specific conditions, such as in the presence of a reducing sugar like lactose, 2-Amino-5-hydroxybenzoic acid can undergo reactions to form degradants, one of which has been identified as 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-y]-2-hydroxybenzoic acid. google.com

Assessment of Environmental Impact in Biosynthesis Processes

Specific assessments of the environmental impact related to the biosynthesis of 2-Amino-5-hydroxybenzoic acid are not detailed in available research. However, the environmental impact of producing related aminobenzoic and benzoic acids through different methods offers some context.

Traditionally, the chemical synthesis of compounds like aminobenzoic acid has relied on petroleum derivatives, utilizing energy-intensive processes that can lead to environmental pollution. mdpi.com The conventional manufacturing of benzoic acid, for example, involves the oxidation of toluene, a process that can release greenhouse gases and generate hazardous waste by-products. nih.govessfeed.com

In contrast, biosynthesis methods are increasingly being explored as a more sustainable and environmentally friendly alternative. mdpi.com The use of microbial fermentation, which can utilize renewable feedstocks, is a promising approach to reduce the carbon footprint and minimize hazardous waste generation associated with the production of benzoic acid and its derivatives. essfeed.com

Hazard Identification and Safety Data in Laboratory Settings

In a laboratory setting, 2-Amino-5-hydroxybenzoic acid is classified as a hazardous chemical. fishersci.com It is essential for researchers to be aware of its specific hazards and to follow appropriate safety protocols.

The compound is categorized as harmful if swallowed (Acute oral toxicity, Category 4) and harmful if inhaled (Acute Inhalation Toxicity - Dusts and Mists, Category 4). fishersci.com It is also known to cause skin irritation (Skin Corrosion/Irritation, Category 2) and serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2). fishersci.comsigmaaldrich.com Furthermore, it may cause respiratory irritation, falling under the classification of Specific target organ toxicity (single exposure), Category 3, with the respiratory system being the target organ. fishersci.comsigmaaldrich.com

Table 1: Hazard Classification for 2-Amino-5-hydroxybenzoic acid

| Hazard Classification | Category |

|---|---|

| Acute oral toxicity | Category 4 |

| Acute Inhalation Toxicity - Dusts and Mists | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

Data sourced from Fisher Scientific fishersci.com and Sigma-Aldrich. sigmaaldrich.com

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Hazard | H302 | Harmful if swallowed |

| Hazard | H315 | Causes skin irritation |

| Hazard | H319 | Causes serious eye irritation |

| Hazard | H335 | May cause respiratory irritation |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Proper handling in a laboratory setting requires the use of personal protective equipment (PPE), including gloves, eye protection such as chemical safety goggles, and a dust mask (e.g., type N95). sigmaaldrich.com Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure. fishersci.com

Metabolism and Excretion of Related Compounds and Metabolites in Biological Systems

Hydroxybenzoic acids are known to be metabolized and excreted through various pathways. For example, studies on p-hydroxybenzoic acid (4-hydroxybenzoic acid) have shown that it is efficiently metabolized. In cats, orally administered p-hydroxybenzoic acid is rapidly excreted in the urine, almost exclusively as the glycine (B1666218) conjugate, p-hydroxyhippuric acid. nih.gov In humans, metabolites of p-hydroxybenzoic acid, including those conjugated with glucuronic acid and sulfate, have been identified in urine. mdpi.com

In plant systems, the metabolism of hydroxybenzoic acids often involves conjugation with sugars. researchgate.net Depending on the position of the hydroxyl group, they can form O-glucosides or glucose esters. researchgate.net Hydroxybenzoic acids are also involved in key biosynthetic pathways; for instance, 4-hydroxybenzoic acid is a precursor in the biosynthesis of coenzyme Q (ubiquinone) in humans and other organisms. mdpi.comhmdb.ca These general pathways for related hydroxybenzoic acids suggest that 2-Amino-5-hydroxybenzoic acid would likely undergo similar metabolic processes, such as conjugation and excretion, in biological systems.

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Amino-5-hydroxybenzoic acid |

| 3-hydroxybenzoic acid |

| 4-hydroxybenzoic acid |

| 5-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-y]-2-hydroxybenzoic acid |

| Benzoic acid |

| Lactose |

| p-hydroxyhippuric acid |

Future Research Perspectives and Emerging Areas

Exploration of New Synthetic Routes for 2-Amino-5-hydroxybenzoic Acid and Complex Derivatives

The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For 2-Amino-5-hydroxybenzoic acid and its derivatives, future explorations are likely to focus on enhancing yield, reducing environmental impact, and accessing more complex molecular architectures.

Historically, the synthesis of the isomeric 5-aminosalicylic acid has relied on methods such as the aniline (B41778) synthesis route, the nitrosalicylic acid reduction method, and the Kolbe-Schmitt reaction google.com. The latter, which involves the carboxylation of p-aminophenol, has been shown to be a promising route with a simple and short pathway, potentially leading to high yields and purity google.com. Future research could focus on optimizing catalytic systems for the Kolbe-Schmitt reaction to further improve efficiency and reduce energy consumption google.com.

The synthesis of complex derivatives is another burgeoning area. Multi-step sequences are often required to achieve intricate molecular designs. For instance, the synthesis of N-[2-(5-Hydroxy-4,6-tetrahydropyrimidine)]-3-amino-5-hydroxybenzoic acid, an intermediate for an αvβ3 integrin antagonist, highlights the linear synthesis approach starting from an isomer of 2-Amino-5-hydroxybenzoic acid . Future work will likely involve the development of more convergent and atom-economical synthetic strategies.

Furthermore, the synthesis of derivatives through reactions like acetylation, N-acylation, and esterification continues to be an active field mdpi.com. The exploration of novel catalysts, including ionic liquids, can offer enhanced chemoselectivity and reaction efficiency . The diazotization of related aminobenzoic acids has also been shown to yield diverse azo compounds with potential biological activities, suggesting a rich area for further synthetic exploration nih.gov.

| Synthetic Route | Starting Material | Key Aspects | Potential Future Research |

| Kolbe-Schmitt Reaction | p-Aminophenol | High temperature and pressure carboxylation google.com. | Development of more efficient and milder catalytic systems google.com. |

| Nitrosalicylic Acid Reduction | Salicylic (B10762653) Acid | Nitration followed by reduction google.com. | Improving isomer selectivity and reducing waste from nitric acid and iron powder google.com. |

| Aniline Synthesis | Aniline | Diazotization and coupling google.com. | Improving yield and addressing the toxicity of aniline google.com. |

| Derivative Synthesis | 2-Amino-5-hydroxybenzoic acid or its isomers | Acetylation, N-acylation, esterification, diazotization mdpi.comnih.gov. | Exploration of novel catalysts and reaction conditions for enhanced selectivity and diversity nih.gov. |

Further Elucidation of Biological Mechanisms and Target Interactions

Understanding the intricate dance between a molecule and its biological targets is fundamental to drug discovery and chemical biology. For 2-Amino-5-hydroxybenzoic acid and its derivatives, there is a significant opportunity to unravel their mechanisms of action and identify new therapeutic applications.

This compound is a known precursor in the biosynthesis of ansamycin (B12435341) and mitomycin antibiotics, proceeding through the aminoshikimate pathway . Deeper investigation into the enzymatic machinery of this pathway could reveal new targets for antibiotic development and provide insights into the evolution of natural product biosynthesis. The identification of 3-amino-5-hydroxybenzoic acid as a natural aromatic amino acid underscores the importance of exploring its metabolic roles rsc.orgnih.gov.